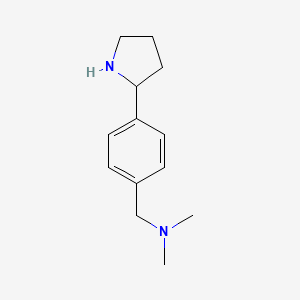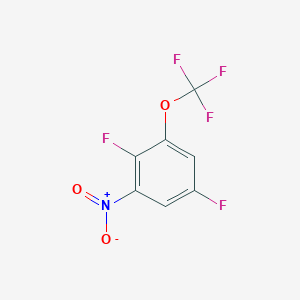
1,4-Difluoro-2-nitro-6-(trifluoromethoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Difluoro-2-nitro-6-(trifluoromethoxy)benzene is an aromatic compound characterized by the presence of fluorine, nitro, and trifluoromethoxy groups on a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Difluoro-2-nitro-6-(trifluoromethoxy)benzene typically involves multiple steps, starting with the nitration of a difluorobenzene derivative. The trifluoromethoxy group can be introduced using nucleophilic substitution reactions. Common reagents used in these reactions include fluorinating agents like hydrogen fluoride-pyridine (HF/Py) and trifluoromethylating agents such as trifluoromethyl iodide (CF3I) under specific conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would need to ensure high yield and purity while minimizing the use of hazardous reagents and conditions.
化学反応の分析
Types of Reactions
1,4-Difluoro-2-nitro-6-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and products depend on the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Amino Derivatives: From the reduction of the nitro group.
Substituted Benzene Derivatives: From nucleophilic substitution reactions.
科学的研究の応用
1,4-Difluoro-2-nitro-6-(trifluoromethoxy)benzene has several applications in scientific research:
Pharmaceuticals: Used as an intermediate in the synthesis of bioactive compounds.
Agrochemicals: Utilized in the development of pesticides and herbicides.
Materials Science: Employed in the creation of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
作用機序
The mechanism of action of 1,4-Difluoro-2-nitro-6-(trifluoromethoxy)benzene depends on its application. In pharmaceuticals, it may interact with biological targets through its functional groups, affecting molecular pathways and cellular processes. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, influencing its bioavailability and efficacy .
類似化合物との比較
Similar Compounds
3,4-Difluoronitrobenzene: Similar structure but lacks the trifluoromethoxy group.
2,4-Dinitro-1-(trifluoromethoxy)benzene: Contains an additional nitro group, altering its reactivity and applications.
Uniqueness
1,4-Difluoro-2-nitro-6-(trifluoromethoxy)benzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both fluorine and trifluoromethoxy groups enhances its stability and lipophilicity, making it valuable in various research and industrial applications .
特性
分子式 |
C7H2F5NO3 |
|---|---|
分子量 |
243.09 g/mol |
IUPAC名 |
2,5-difluoro-1-nitro-3-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C7H2F5NO3/c8-3-1-4(13(14)15)6(9)5(2-3)16-7(10,11)12/h1-2H |
InChIキー |
WZDAOGJWUZQXRT-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])F)OC(F)(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3'-Bromo-4',6'-dihydrospiro[cyclopropane-1,5'-pyrrolo[1,2-b]pyrazole]](/img/structure/B14036783.png)
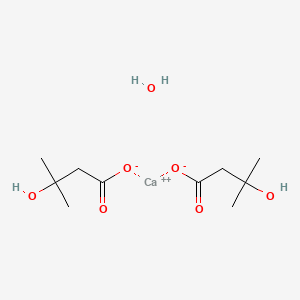
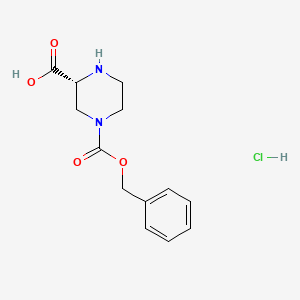
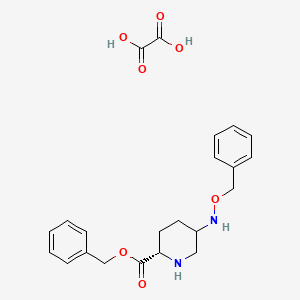

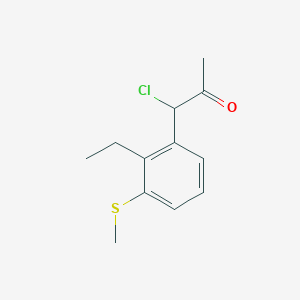
![(3AR,7AS)-3-Methyl-1-propylhexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hcl](/img/structure/B14036822.png)

![5'-(1-Fluorocyclopropyl)-3-iodo-2'-methyl-2'H-[1,3'-bipyrazole]-4'-carbaldehyde](/img/structure/B14036836.png)

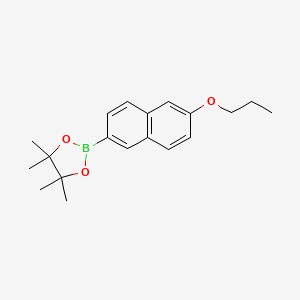
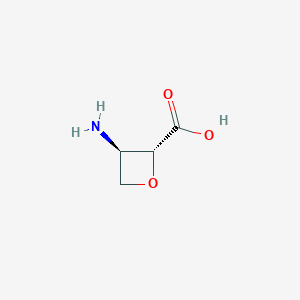
![Tert-butyl 4-amino-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B14036856.png)
